

# Molecular structure and stability of estradiol benzoate

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## Compound of Interest

Compound Name: *Estradiol Benzoate*

Cat. No.: *B1671309*

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An In-depth Technical Guide on the Molecular Structure and Stability of **Estradiol Benzoate**

## Introduction

**Estradiol benzoate** is a synthetic ester of the natural estrogen, 17 $\beta$ -estradiol.<sup>[1]</sup> It functions as a prodrug, which, after administration, is cleaved to release 17 $\beta$ -estradiol, the most potent endogenous human estrogen.<sup>[2][3]</sup> The addition of the benzoate ester at the C3 position enhances the lipophilicity of the molecule, which improves its absorption and allows for a sustained release profile, particularly in oil-based depot injections.<sup>[1][2]</sup> This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, stability, and analytical methodologies pertinent to **estradiol benzoate**, tailored for researchers and professionals in drug development.

## Molecular Structure and Physicochemical Properties

**Estradiol benzoate** is characterized by a four-ring steroid nucleus (estra-1,3,5(10)-triene). A benzoate group is attached via an ester linkage to the phenolic hydroxyl group at the C3 position of the A-ring, and a secondary hydroxyl group is present at the C17 position of the D-ring.<sup>[1][4]</sup>

## Chemical and Physical Properties

The fundamental physicochemical properties of **estradiol benzoate** are summarized below. These characteristics are critical for its formulation, delivery, and analytical characterization.

Property	Value	Reference(s)
IUPAC Name	[(8R,9S,13S,14S,17S)-17-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phena nthren-3-yl] benzoate	[1]
CAS Number	50-50-0	[1]
Molecular Formula	C <sub>25</sub> H <sub>28</sub> O <sub>3</sub>	[1][5]
Molecular Weight	376.49 g/mol	[6][7]
Appearance	White to off-white crystalline powder	[6][8]
Melting Point	191-198 °C	[7][9]
Optical Rotation	[ $\alpha$ ] <sup>29</sup> : +54° to +58° (0.1 g in 10 mL acetone)	[8]
Solubility	- Water: Practically insoluble	[8][10]
- Ethanol: Slightly soluble (~2 mg/mL)		[8][11]
- Acetone: Sparingly soluble	[8]	
- DMSO: Soluble ( $\geq$ 12.15 mg/mL)		[10][12]
- Dimethylformamide (DMF): Soluble (~30 mg/mL)	[11]	
Purity	$\geq$ 97% to $\geq$ 98%	[7][11]

## Spectroscopic and Analytical Data

Spectroscopic analysis is essential for the identification and quantification of **estradiol benzoate**. Key data from various analytical techniques are summarized below.

## Spectroscopic Characterization

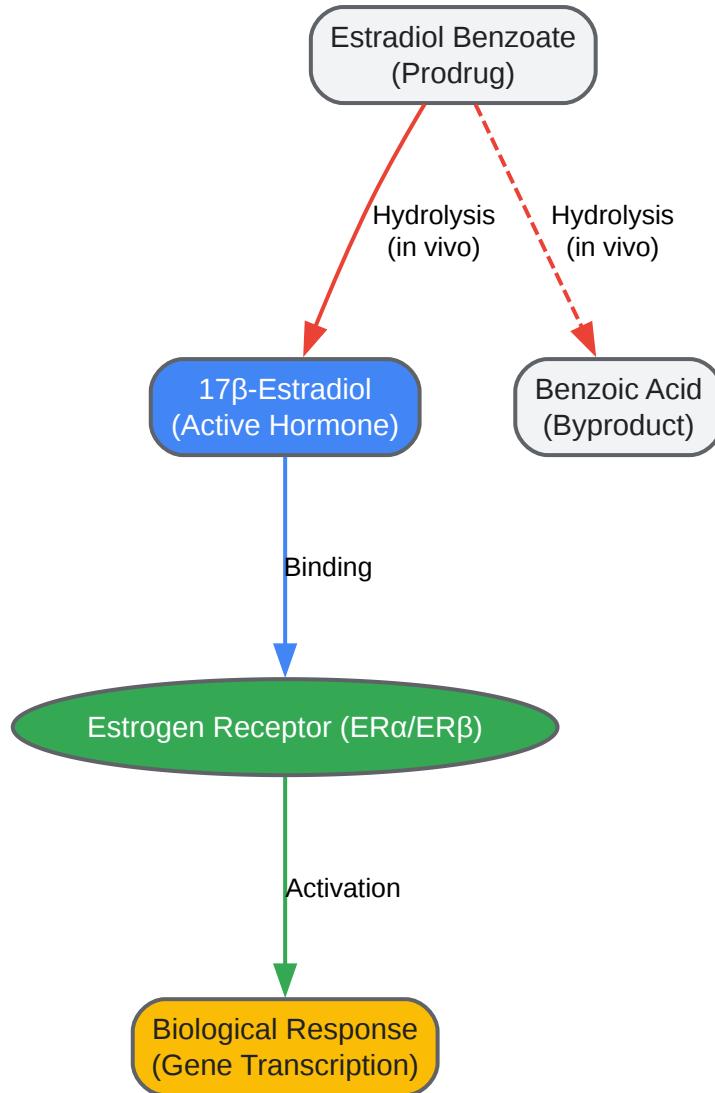
Technique	Key Data and Observations	Reference(s)
<sup>1</sup> H NMR	Characteristic peaks for aromatic protons of the benzoate group (~7.5-8.2 ppm) and the A-ring of the steroid (~6.9-7.3 ppm). A singlet for the C18 methyl group is observed at ~0.78 ppm.	[13]
<sup>13</sup> C NMR	Signals corresponding to the carbonyl carbon of the ester and the aromatic carbons of both the benzoate and steroid moieties are present.	[1]
Infrared (IR)	Key absorption bands include: C=O stretching (ester) at ~1730 cm <sup>-1</sup> , C-O stretching, O-H stretching (alcohol) at ~3400-3500 cm <sup>-1</sup> , and aromatic C=C stretching.	[1][8]
Mass Spectrometry (MS)	The molecular ion peak [M] <sup>+</sup> is observed at m/z 376. The base peak is typically at m/z 105, corresponding to the benzoyl cation [C <sub>6</sub> H <sub>5</sub> CO] <sup>+</sup> . Another significant fragment appears at m/z 77 for the phenyl group [C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup> .	[1][14]
UV-Vis	Maximum absorbance ( $\lambda_{\text{max}}$ ) at approximately 202 nm and 230 nm.	[11]

## Stability Profile and Degradation Pathways

The stability of **estradiol benzoate** is a critical factor for its storage and formulation. The primary degradation pathway is the hydrolysis of the ester bond.

- Hydrolytic Degradation: The ester linkage at the C3 position is susceptible to hydrolysis, especially under acidic or basic conditions, yielding 17 $\beta$ -estradiol and benzoic acid. This is the same mechanism by which the prodrug is activated in vivo.[\[3\]](#)
- Oxidative Degradation: The estradiol moiety, once released, can undergo oxidation. The secondary alcohol at C17 can be oxidized to a ketone, forming estrone.[\[15\]](#) Further degradation of the steroid rings can occur under harsh oxidative conditions.[\[15\]](#)[\[16\]](#)
- Thermal Stability: The compound is a solid with a high melting point, suggesting good thermal stability under standard storage conditions. Loss on drying is specified as not more than 1.0% when heated at 105°C for 4 hours.[\[8\]](#)
- Storage: For long-term stability, **estradiol benzoate** powder should be stored at -20°C.[\[9\]](#) [\[11\]](#) Stock solutions should be prepared fresh, but can be stored at -80°C for up to a year. [\[10\]](#)

Logical Diagram of Estradiol Benzoate as a Prodrug

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Caption: Logical relationship of **estradiol benzoate** as a prodrug.

## Experimental Protocols

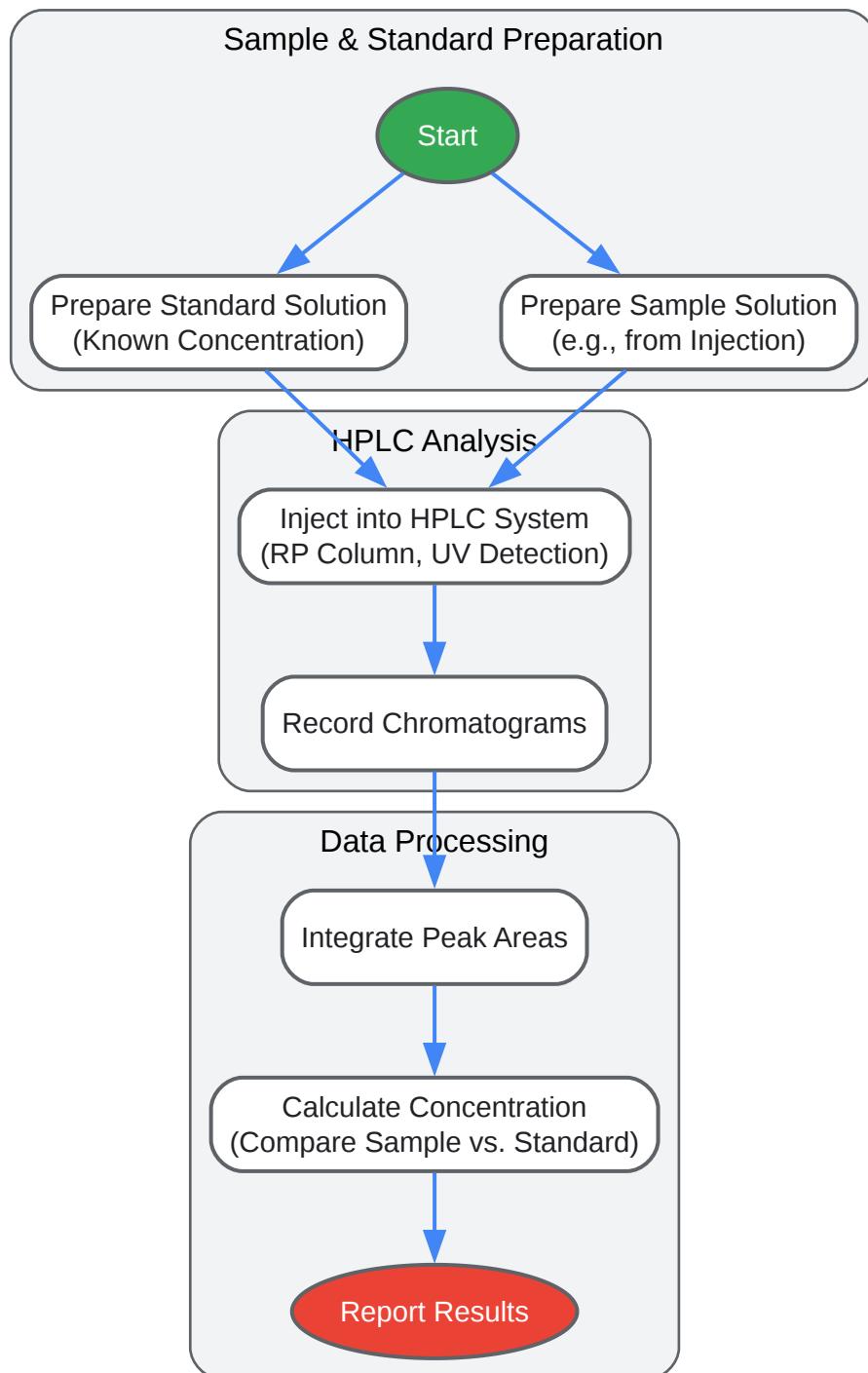
Accurate and validated analytical methods are crucial for the quality control and study of **estradiol benzoate**.

## Assay and Purity Determination by HPLC

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the potency and purity of **estradiol benzoate**.

- Objective: To quantify **estradiol benzoate** and detect any related substances or degradation products.
- Instrumentation: A standard HPLC system with a UV detector.
- Method Parameters (General Example):
  - Column: Reverse-phase C18 or Phenyl column (e.g.,  $\mu$ Bondapak Phenyl, 5 $\mu$ m, 3.9 mm x 300 mm).[17]
  - Mobile Phase: A mixture of acetonitrile and water, often in a ratio around 80:20 (v/v) or 55:45 (v/v).[17][18]
  - Flow Rate: Typically 0.8 to 1.0 mL/min.[17][18]
  - Detection: UV absorbance at 220 nm or 230 nm.[11][17]
  - Temperature: Ambient.
- Standard Solution Preparation: Accurately weigh about 25 mg of **Estradiol Benzoate** Reference Standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase or a suitable solvent like methanol to obtain a known concentration.[8][17]
- Sample Solution Preparation (from Injection Formulation): Transfer an accurately measured volume of the injection, equivalent to about 10 mg of **estradiol benzoate**, to a separator. Add 30 mL of hexane saturated with 90% methanol. Extract with five 15-mL portions of 90% methanol saturated with hexane. Filter the combined extracts and dilute to a final volume of 200 mL with methanol.[8]
- Analysis: Inject equal volumes (e.g., 10-20  $\mu$ L) of the standard and sample solutions into the chromatograph. Calculate the amount of **estradiol benzoate** in the sample by comparing the peak area with that of the standard.

## Experimental Workflow for HPLC Assay

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Caption: Workflow for the assay of **estradiol benzoate** by HPLC.

## Infrared Spectroscopy

- Objective: To confirm the identity of the substance by identifying its key functional groups.
- Protocol (Potassium Bromide Disk Method):
  - Dry the **Estradiol Benzoate** sample in a desiccator over phosphorus pentoxide for 4 hours.[8]
  - Triturate approximately 1-2 mg of the dried sample with 100-200 mg of dry, spectroscopic grade potassium bromide (KBr).
  - Press the mixture in a die under high pressure to form a transparent or translucent pellet.
  - Record the infrared spectrum using an FTIR spectrometer.
  - Compare the resulting spectrum with a reference spectrum of **Estradiol Benzoate**. The spectra should exhibit similar absorption intensities at the same wavenumbers.[8]

## Mechanism of Action: Estrogen Receptor Signaling

As a prodrug, **estradiol benzoate** itself has a very low affinity for estrogen receptors (ERs).[19] Its biological activity is dependent on its conversion to 17 $\beta$ -estradiol.[2] Estradiol exerts its effects primarily through binding to two nuclear hormone receptors: Estrogen Receptor Alpha (ER $\alpha$ ) and Estrogen Receptor Beta (ER $\beta$ ).[20]

- Genomic Signaling (Classical Pathway):
  - Estradiol diffuses into the target cell and binds to ER $\alpha$  or ER $\beta$  in the cytoplasm or nucleus. [20][21]
  - Ligand binding induces a conformational change in the receptor, causing it to dissociate from heat shock proteins and form homodimers (ER $\alpha$ /ER $\alpha$  or ER $\beta$ /ER $\beta$ ) or heterodimers (ER $\alpha$ /ER $\beta$ ).[20][22]
  - The dimerized receptor complex translocates to the nucleus and binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes.[21][23]

- The DNA-bound receptor recruits co-activator or co-repressor proteins, which modulates the transcription of genes, leading to the synthesis of specific proteins that mediate the physiological response.[2][21]
- Non-Genomic Signaling: Estradiol can also initiate rapid signaling events by interacting with membrane-associated ERs (mERs) or G-protein coupled estrogen receptor 1 (GPER1).[22][23] This can lead to the activation of intracellular kinase cascades like the MAPK and PI3K/AKT pathways, which can influence cell proliferation and survival.[22]

Caption: Simplified genomic signaling pathway of estradiol.

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